3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one is a quinazolinone derivative that has garnered attention due to its potential biological activities. Quinazolinones are a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. The specific compound in question features a methoxy group on the phenyl ring at the 3-position of the quinazolinone structure.
This compound can be synthesized through various methods, often involving the reaction of substituted anilines or benzaldehydes with appropriate cyclic precursors. Research indicates that derivatives of quinazolinones, including this specific compound, have been explored for their biological activities, particularly in the context of cancer research and antimicrobial studies .
3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one falls under the classification of organic compounds within the heterocyclic category, specifically as a quinazolinone. It is characterized by its fused ring structure and the presence of nitrogen atoms within the ring system.
The synthesis of 3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one typically involves several key steps:
The synthesis may utilize various reagents such as bases (e.g., sodium hydroxide), solvents (e.g., ethanol or dimethyl sulfoxide), and oxidizing agents when necessary. The reaction conditions such as temperature and time are critical for optimizing yields and purity.
The molecular structure of 3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one consists of a quinazolinone core with two phenyl substituents—one containing a methoxy group. The structural formula can be represented as follows:
Molecular weight: 281.32 g/mol
Melting point: Typically ranges between 180°C to 220°C depending on purity and specific substituents present.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into the functional groups present and confirm the structure. For instance, characteristic peaks in IR spectra may indicate the presence of carbonyl (C=O) and methoxy (C-O) functionalities .
The chemical reactivity of 3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one can be explored through various types of reactions:
Reactions are typically monitored by Thin Layer Chromatography (TLC) to assess progress and determine when to stop reactions for optimal yield.
The mechanism of action for 3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease processes:
Biological assays have shown varying degrees of activity against different cancer cell lines, indicating potential selectivity based on structural modifications.
The compound is generally characterized by:
Key chemical properties include:
Relevant analyses such as melting point determination, NMR spectroscopy, and mass spectrometry confirm these properties .
3-(2-Methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one has several promising applications in scientific research:
Traditional synthetic routes remain foundational for constructing the 3-(2-methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one scaffold, leveraging well-established organic transformations with precise stoichiometric control.
Anthranilic acid serves as the principal building block for quinazolinone synthesis due to its bifunctional reactivity. In classical Niementowski synthesis, anthranilic acid undergoes cyclocondensation with ortho-substituted aryl reagents under reflux conditions. A representative pathway involves refluxing anthranilic acid with o-methoxybenzoyl chloride in toluene, yielding N-(o-methoxybenzoyl)anthranilic acid. Subsequent cyclodehydration using acetic anhydride generates the 3,1-benzoxazin-4-one intermediate. Nucleophilic ring opening by aniline, followed by oxidative aromatization, installs the 2-phenyl group to furnish the target compound in 65-70% overall yield. Critical parameters include stoichiometric equivalence (1:1.05 anthranilic acid:acyl chloride ratio) and temperature control during cyclization (140-150°C) to minimize decarboxylation side products [8] [10].
Table 1: Cyclocondensation Optimization Parameters
| Anthranilic Acid Derivative | Coupling Reagent | Cyclization Agent | Reaction Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| Methyl anthranilate | o-Methoxybenzoyl chloride | PCl₃/Toluene | 4 | 68 | |
| Anthranilic acid | Butyryl chloride | Ac₂O | 6 | 72 | |
| 5-Nitroanthranilic acid | Benzoyl chloride | POCl₃ | 3 | 65 | [6] [8] |
Benzoxazin-4-ones function as versatile electrophilic intermediates for C3-N bond formation. Synthesis initiates with o-methoxy-substituted benzoxazinone formation via anthranilic acid acylation and acetic anhydride-mediated cyclization. Ring-opening occurs through nucleophilic attack by aniline at the C2 carbonyl, generating N-aryl-N-(o-carboxyphenyl)benzamide. Intramolecular dehydrative cyclization under acidic conditions (H₂SO₄/ethanol) completes the quinazolinone core. This method enables precise C3-aryl group installation (85-90% purity) but requires rigorous anhydrous conditions to prevent hydrolytic degradation of the benzoxazinone intermediate. Microwave irradiation (100°C, 30 min) enhances ring-closure efficiency compared to conventional reflux (reflux, 6 h) [4] [8].
Sequential Schiff base formation and oxidative cyclization provide controlled C3 functionalization. Condensation of 2-aminobenzophenone with o-anisidine in ethanol catalyzed by p-TSA yields the N-arylideneamino intermediate. In situ oxidative cyclization using iodobenzene diacetate (PhI(OAc)₂) in DMF at 80°C for 8 hours delivers the target compound. This route achieves 75% isolated yield but demands chromatographic purification to remove diarylurea byproducts formed through competing isocyanate pathways. Steric hindrance from ortho-methoxy substitution necessitates elevated temperatures (110-120°C) for complete imine formation [7].
Green synthetic innovations address solvent toxicity, energy consumption, and atom economy limitations inherent in traditional pathways for quinazolinone production.
Choline chloride/urea deep eutectic solvent (DES) enables rapid microwave-assisted cyclizations. Optimized conditions involve reacting 2-aminobenzamide with o-methoxybenzaldehyde and aniline in DES (molar ratio 1:1.2:1.1) under microwave irradiation (300W, 120°C, 15 min). The DES acts as both solvent and catalyst, facilitating imine formation and cyclodehydration while suppressing oxidative byproducts. This approach achieves 88% yield with >95% purity after aqueous workup, reducing reaction time from hours to minutes and eliminating halogenated solvents. Energy consumption decreases by 60% compared to conventional reflux methods [3].
Oxidative coupling of stable precursors in alcohol solvents provides atom-efficient access to the quinazolinone core. A catalyst-free protocol combines 2-aminobenzamide (1 equiv), benzyl alcohol (3 equiv), and o-methoxyaniline (1.1 equiv) with tert-butoxide base (1.5 equiv) under oxygen atmosphere at 120°C for 24 hours. Molecular oxygen serves as the terminal oxidant, converting in situ-generated benzaldehyde to the reactive imine intermediate. This cascade sequence affords the target compound in 82% yield without transition-metal catalysts. Key advantages include avoidance of moisture-sensitive reagents and direct use of benzylic alcohols instead of aldehydes [7].
Ball-milling techniques achieve solvent-free quinazolinone assembly through solid-state reactivity. Equimolar anthranilic acid, o-methoxybenzamide, and benzaldehyde derivatives are milled with K₂CO₃ (20 mol%) in a planetary ball mill (500 rpm, 30 min). Mechanical energy induces proton transfer and dehydration, directly yielding crystalline product without solvent intervention. The method achieves 78% conversion with 100% selectivity, reducing E-factor waste metrics by 95% versus solution-phase routes. Scale-up trials (50g batch) demonstrate consistent purity (>92%), though product isolation requires sieving to separate ceramic milling media [6].
Table 2: Eco-Friendly Method Comparison
| Method | Conditions | Reaction Time | Yield (%) | PMI* | |
|---|---|---|---|---|---|
| Microwave/DES | ChCl/urea, 300W, 120°C | 15 min | 88 | 8.2 | |
| Catalyst-Free One-Pot | t-BuONa, O₂, 120°C | 24 h | 82 | 12.7 | |
| Mechanochemical | K₂CO₃, ball-milling, 500 rpm | 30 min | 78 | 2.1 | [6] [7] |
*Process Mass Intensity (PMI) = Total mass in process / Mass of product
Molecular hybridization enhances the bioactivity profile of 3-(2-methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one by integrating complementary pharmacophores at strategic positions.
Covalent linkage between quinazolinone C3 and thiazole C5 positions generates bifunctional agents. Synthesis involves bromoalkylation at quinazolinone N3 using 1,3-dibromopropane/K₂CO₃ in acetone, yielding the 3-(3-bromopropyl) intermediate (75%). Subsequent nucleophilic displacement with pre-synthesized 2-phenyl-4-(phthalimidomethyl)thiazole (from thiobenzamide and 4-phthalimido-2-butanone) affords the propyl-linked conjugate. Hydrazine-mediated deprotection liberates the amine, which undergoes acylation to install terminal pharmacophores. Compound A3 (bearing 4-chlorobenzoyl tail) demonstrates nanomolar cytotoxicity against PC3 (prostate), MCF-7 (breast), and HT-29 (colon) cancer lines (IC₅₀ = 10-12 μM) by dual thymidylate synthase/dihydrofolate reductase inhibition [4].
Click chemistry constructs triazole-fused systems at the quinazolinone C2 position. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-azidomethyl-3-(2-methoxyphenyl)quinazolin-4-one and phenylacetylene installs the triazole ring (CuSO₄/sodium ascorbate, H₂O/t-BuOH, 60°C). Alternatively, intramolecular cyclization of 2-(o-azidophenoxymethyl) derivatives under Buchwald conditions forms [1,2,3]triazolo[1,5-c]quinazolinones. These rigid architectures exhibit enhanced DNA intercalation capacity, with compound 24 showing IC₅₀ = 7.09 μM against MCF-7 cells via topoisomerase II poisoning. Structural rigidity from triazole fusion increases metabolic stability (t₁/₂ > 6h in microsomes) [10].
Palladium-catalyzed couplings enable site-selective derivatization. Suzuki-Miyaura coupling on 2-chloro-3-(2-methoxyphenyl)quinazolin-4-one installs aryl groups at C2 using arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol). Optimal conditions (80°C, 12h) achieve 85-92% yields for electron-neutral substrates, though ortho-substituted boronic acids require Buchwald SPhos precatalyst to prevent protodeboronation. For C3 modification, reductive amination of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with o-methoxyaniline (NaBH₃CN, DCM) followed by palladium-catalyzed C-H arylation (Pd(OAc)₂, Ag₂CO₃, DMF) constructs diarylated analogs. These strategies generate libraries for structure-activity relationship studies targeting kinase inhibition [4] [10].
Table 3: Hybrid Pharmacophore Activities
| Hybrid Type | Representative Structure | Biological Target | Potency (IC₅₀) | |
|---|---|---|---|---|
| Thiazole-quinazolinone | 3-[2-(2-Phenylthiazol-4-yl)ethyl] | Tyrosine kinase/DHFR | 10-12 μM | |
| Triazoloquinazolinone | Triazolo[4,3-c]quinazolin-5-one | Topoisomerase IIα | 7.09 μM | |
| Styrylquinazolinone | 2-(4-Chlorostyryl) derivative | Tubulin polymerization | 10.82 μM | [4] [10] |
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: